molecular formula C8H19N3O B3202165 2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide CAS No. 1020931-43-4

2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide

Cat. No.: B3202165
CAS No.: 1020931-43-4
M. Wt: 173.26 g/mol
InChI Key: PMRNUQQZPBCVLV-UHFFFAOYSA-N
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Description

2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide is an organic compound with the molecular formula C8H19N3O. It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide typically involves the reaction of dimethylamine with ethylene oxide, followed by further reactions to introduce the acetamide group. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-[2-(dimethylamino)ethylamino]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-10(2)6-5-9-7-8(12)11(3)4/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRNUQQZPBCVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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